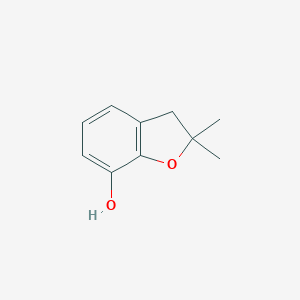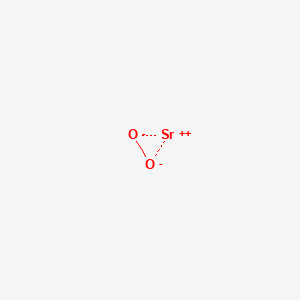
barium(2+);cadmium(2+);octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is recognized for its unique properties and applications in various fields, including industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, barium cadmium salt (4:1:1) typically involves the reaction of octadecanoic acid with barium and cadmium salts. One common method is to dissolve octadecanoic acid in an organic solvent, such as toluene or xylene, and then add barium and cadmium salts under controlled temperature and stirring conditions . The reaction mixture is then heated to facilitate the formation of the desired compound, followed by filtration and purification processes to obtain the final product.
Industrial Production Methods
In industrial settings, the production of octadecanoic acid, barium cadmium salt (4:1:1) often involves large-scale reactors where the reactants are mixed and heated under precise conditions. The use of automated systems ensures consistent quality and yield of the compound. The final product is typically obtained through crystallization, filtration, and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
barium(2+);cadmium(2+);octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium and cadmium oxides along with other by-products.
Reduction: Reduction reactions can convert the compound into its respective metal stearates and free octadecanoic acid.
Substitution: The compound can participate in substitution reactions where the barium or cadmium ions are replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include barium oxide, cadmium oxide, and other metal stearates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
barium(2+);cadmium(2+);octadecanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of octadecanoic acid, barium cadmium salt (4:1:1) involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, it can bind to specific proteins, altering their function and activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate ion channels and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium stearate: Similar in structure but lacks cadmium, making it less toxic.
Cadmium stearate: Contains cadmium but lacks barium, resulting in different physical and chemical properties.
Calcium stearate: Another metal stearate with different applications and lower toxicity compared to barium cadmium stearate.
Uniqueness
barium(2+);cadmium(2+);octadecanoate is unique due to its combination of barium and cadmium ions, which imparts specific properties such as higher thermal stability and distinct reactivity patterns. Its dual-metal composition also makes it suitable for specialized applications where both barium and cadmium are required .
Eigenschaften
CAS-Nummer |
1191-79-3 |
|---|---|
Molekularformel |
C72H140BaCdO8 |
Molekulargewicht |
1383.6 g/mol |
IUPAC-Name |
barium(2+);cadmium(2+);octadecanoate |
InChI |
InChI=1S/4C18H36O2.Ba.Cd/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h4*2-17H2,1H3,(H,19,20);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
RGWMBYHTBXZOTN-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |
Key on ui other cas no. |
1191-79-3 |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)

![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B74070.png)


![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)




